molecular formula C15H15N3O5S B10881013 2-[(E)-(2-carbamoylhydrazinylidene)methyl]-6-methoxyphenyl benzenesulfonate

2-[(E)-(2-carbamoylhydrazinylidene)methyl]-6-methoxyphenyl benzenesulfonate

Cat. No.: B10881013
M. Wt: 349.4 g/mol
InChI Key: XMCNMWFSDABHNE-LICLKQGHSA-N
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Description

2-[(E)-(2-carbamoylhydrazinylidene)methyl]-6-methoxyphenyl benzenesulfonate is an organic compound that features a complex structure combining a benzenesulfonate group with a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(2-carbamoylhydrazinylidene)methyl]-6-methoxyphenyl benzenesulfonate typically involves multiple steps:

    Formation of the Hydrazinylidene Intermediate: This step involves the reaction of a suitable hydrazine derivative with a carbonyl compound to form the hydrazinylidene intermediate.

    Coupling with Benzenesulfonate: The intermediate is then coupled with a benzenesulfonate derivative under conditions that promote the formation of the desired product. This often involves the use of a base and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinylidene moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can also occur, especially at the carbamoyl group, resulting in the formation of amine derivatives.

    Substitution: The benzenesulfonate group can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO_4), hydrogen peroxide (H_2O_2).

    Reducing Agents: Sodium borohydride (NaBH_4), lithium aluminum hydride (LiAlH_4).

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, 2-[(E)-(2-carbamoylhydrazinylidene)methyl]-6-methoxyphenyl benzenesulfonate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and bacterial infections.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 2-[(E)-(2-carbamoylhydrazinylidene)methyl]-6-methoxyphenyl benzenesulfonate exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The hydrazinylidene moiety can form hydrogen bonds and other interactions with active sites, inhibiting the function of the target molecule. This inhibition can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic Acid: A simpler sulfonate compound used in various industrial applications.

    Sulfanilic Acid: Another sulfonate compound with applications in dye production and analytical chemistry.

    Toluenesulfonic Acid: Used as a catalyst in organic synthesis.

Uniqueness

2-[(E)-(2-carbamoylhydrazinylidene)methyl]-6-methoxyphenyl benzenesulfonate is unique due to its combination of a hydrazinylidene moiety with a benzenesulfonate group. This structure provides distinct chemical reactivity and potential for biological activity, setting it apart from simpler sulfonate compounds.

This detailed overview highlights the significance of this compound in various fields, emphasizing its unique properties and potential applications

Properties

Molecular Formula

C15H15N3O5S

Molecular Weight

349.4 g/mol

IUPAC Name

[2-[(E)-(carbamoylhydrazinylidene)methyl]-6-methoxyphenyl] benzenesulfonate

InChI

InChI=1S/C15H15N3O5S/c1-22-13-9-5-6-11(10-17-18-15(16)19)14(13)23-24(20,21)12-7-3-2-4-8-12/h2-10H,1H3,(H3,16,18,19)/b17-10+

InChI Key

XMCNMWFSDABHNE-LICLKQGHSA-N

Isomeric SMILES

COC1=CC=CC(=C1OS(=O)(=O)C2=CC=CC=C2)/C=N/NC(=O)N

Canonical SMILES

COC1=CC=CC(=C1OS(=O)(=O)C2=CC=CC=C2)C=NNC(=O)N

Origin of Product

United States

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